4-Ethyl-2-hydroxycyclohexan-1-one
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Overview
Description
4-Ethyl-2-hydroxycyclohexan-1-one is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexanone, featuring an ethyl group and a hydroxyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-hydroxycyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of 2-hydroxycyclohexanone with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethyl-2-cyclohexen-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the double bond, yielding the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: 4-Ethyl-2-oxocyclohexan-1-one
Reduction: 4-Ethyl-2-hydroxycyclohexanol
Substitution: Various substituted cyclohexanones depending on the reagents used
Scientific Research Applications
4-Ethyl-2-hydroxycyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-hydroxycyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
2-Hydroxycyclohexanone: Lacks the ethyl group, making it less hydrophobic.
4-Methyl-2-hydroxycyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2-oxocyclohexan-1-one: Oxidized form of 4-Ethyl-2-hydroxycyclohexan-1-one.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-ethyl-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-2-6-3-4-7(9)8(10)5-6/h6,8,10H,2-5H2,1H3 |
InChI Key |
TWUNYLXESUXTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)O |
Origin of Product |
United States |
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